molecular formula C5H4LiNO4 B6187207 lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate CAS No. 2639433-60-4

lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate

Cat. No. B6187207
CAS RN: 2639433-60-4
M. Wt: 149
InChI Key:
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in the medicinal field .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .


Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time .


Physical And Chemical Properties Analysis

Oxazoles have a boiling point of 69 °C and are stable liquids at room temperature . The physical and chemical properties of oxazoles can be influenced by the substitution pattern in oxazole derivatives .

Mechanism of Action

The presence of hetero atoms or groupings in oxazoles imparts preferential specificities in their biological responses . Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally .

Future Directions

Oxazole derivatives have drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . The current review concentrates on the diverse biological potential of oxazole derivatives in the new millennium .

properties

{ "Design of the Synthesis Pathway": "The synthesis of lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate can be achieved through a two-step process. The first step involves the synthesis of 4-methoxy-1,2-oxazole-3-carboxylic acid, which is then converted to the lithium salt in the second step.", "Starting Materials": [ "Methoxyacetic acid", "Acetic anhydride", "Ammonium acetate", "Lithium hydroxide monohydrate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 4-methoxy-1,2-oxazole-3-carboxylic acid", "1. Methoxyacetic acid is reacted with acetic anhydride in the presence of ammonium acetate as a catalyst.", "2. The reaction mixture is heated under reflux for several hours until completion.", "3. The resulting crude product is purified by recrystallization from methanol to obtain pure 4-methoxy-1,2-oxazole-3-carboxylic acid.", "Step 2: Conversion of 4-methoxy-1,2-oxazole-3-carboxylic acid to lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate", "1. 4-methoxy-1,2-oxazole-3-carboxylic acid is dissolved in a minimum amount of methanol.", "2. Lithium hydroxide monohydrate is added to the solution and the mixture is stirred at room temperature for several hours.", "3. The resulting precipitate is filtered and washed with diethyl ether to obtain pure lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate." ] }

CAS RN

2639433-60-4

Molecular Formula

C5H4LiNO4

Molecular Weight

149

Purity

95

Origin of Product

United States

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